molecular formula C9H13NS B1442873 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 1354952-57-0

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No.: B1442873
CAS No.: 1354952-57-0
M. Wt: 167.27 g/mol
InChI Key: VKSSAYDRUIZCST-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a heterocyclic compound containing a sulfur atom within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions typically include:

    Reagents: Triethylsilane (Et3SiH), Iodine (I2)

    Solvent: Anhydrous benzene

    Temperature: 50°C

    Reaction Time: 20 minutes

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of scalable and efficient synthetic routes, such as the one mentioned above, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated and aminated benzothiophene derivatives

Scientific Research Applications

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with various molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and binding affinity to biological molecules. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with key biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
  • 3-(3-Methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
  • 3-(4-Methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Uniqueness

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSSAYDRUIZCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211061
Record name Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-57-0
Record name Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophen-2-amine, 4,5,6,7-tetrahydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Reactant of Route 2
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Reactant of Route 3
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Reactant of Route 4
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Reactant of Route 5
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Reactant of Route 6
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

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